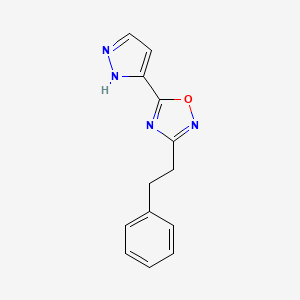
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various studies. In one study, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, it was reported to induce apoptosis in human breast cancer cell lines. Additionally, this compound has been reported to exhibit low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for investigating various biological processes. Additionally, the compound has been reported to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the investigation of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another direction is the investigation of its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties may also be an area of future investigation.
Méthodes De Synthèse
The synthesis of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-phenylethyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxalic acid. Another method involves the reaction of 2-phenylethyl hydrazine with 2-nitropropane, followed by reduction with iron powder and cyclization with hydrazine hydrate and oxalic acid. Both methods have been reported to yield the desired compound in good to excellent yields.
Applications De Recherche Scientifique
The potential pharmacological properties of 3-(2-phenylethyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole have been investigated in various scientific studies. In one study, this compound was found to exhibit potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. In another study, it was reported to exhibit significant antitumor activity against human breast cancer cell lines. Additionally, this compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
3-(2-phenylethyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)6-7-12-15-13(18-17-12)11-8-9-14-16-11/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKDPUSGZJXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-(3,4-difluorophenyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4930494.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B4930498.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4930506.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)

![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)